Pralidoxime iodide

説明

Pralidoxime iodide, also known as 2-PAM, belongs to a family of compounds called oximes that bind to organophosphate-inactivated acetylcholinesterase . It is used to treat organophosphate poisoning in conjunction with atropine and either diazepam or midazolam .

Synthesis Analysis

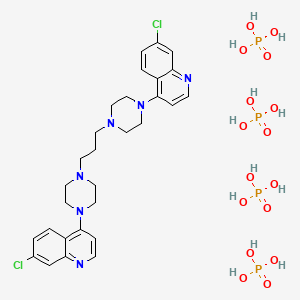

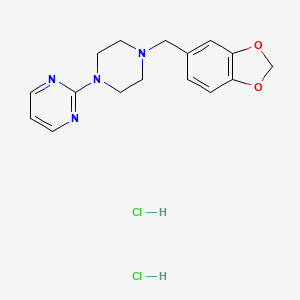

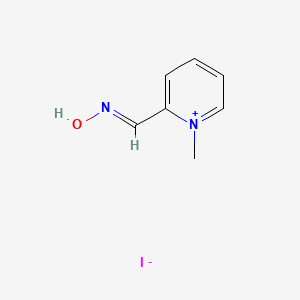

Pralidoxime, 2-pyridinaldoxime methylchloride, is prepared by treating pyridine-2-carboxaldehyde with hydroxylamine. The resulting pyridine-2-aldoxime is alkylated with methyl iodide, giving pralidoxime as the iodide salt .Molecular Structure Analysis

The molecular formula of Pralidoxime iodide is C7H9N2O+ . The molecular weight is 137.1592 g/mol .Chemical Reactions Analysis

Pralidoxime iodide reactivates nerve agent-inhibited AChE via direct nucleophilic attack by the oxime moiety on the phosphorus center of the bound nerve agent .Physical And Chemical Properties Analysis

The average mass of Pralidoxime iodide is 264.064 Da and the monoisotopic mass is 263.975952 Da .科学的研究の応用

Treatment of Organophosphorus Insecticide Poisoning

Pralidoxime iodide is used in the treatment of acute organophosphorus insecticide poisoning . Organophosphorus insecticides are a major global public health problem, causing an estimated 200,000 deaths each year . Pralidoxime iodide is used as an antidote to reactivate the acetylcholinesterase enzyme that is inhibited by these insecticides .

Research in Antidote Effectiveness

Pralidoxime iodide is used in research to determine the effectiveness of antidotes for organophosphorus insecticide poisoning . Despite clear reactivation of red cell acetylcholinesterase in patients poisoned by these pesticides, the effectiveness of pralidoxime iodide remains unclear .

Control of Overdosage by Anticholinesterase Drugs

Pralidoxime iodide is used in the control of overdosage by anticholinesterase drugs used in the treatment of myasthenia gravis . Myasthenia gravis is a long-term neuromuscular disease that leads to varying degrees of skeletal muscle weakness.

Penetration Across the Blood-Brain Barrier

Pralidoxime iodide has been found to penetrate across the blood-brain barrier . This is significant because many drugs are unable to cross this barrier, limiting their effectiveness in treating conditions that affect the brain .

Research in Nerve Agent Antidote Therapy

Pralidoxime iodide is a component of the current nerve agent antidote therapy . It is used in research to determine the effectiveness of these therapies and to develop new treatments for nerve agent poisoning .

Investigation of Transport Mechanisms

Research has been conducted to determine whether the penetration of pralidoxime iodide across the blood-brain barrier is mediated by a certain specific transporter, such as a neutral or basic amino acid transport system .

作用機序

Target of Action

Pralidoxime iodide primarily targets acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

In cases of organophosphate poisoning, organophosphates bind to one end of the acetylcholinesterase enzyme (the esteric site), thereby blocking its activity . Pralidoxime iodide attaches to the other half (the unblocked, anionic site) of the acetylcholinesterase enzyme . It then binds to the organophosphate, causing the organophosphate to change conformation and lose its binding to the acetylcholinesterase enzyme . The conjoined poison/antidote then unbinds from the site, regenerating the fully functional enzyme .

Biochemical Pathways

The primary biochemical pathway affected by pralidoxime iodide is the cholinergic pathway . By reactivating acetylcholinesterase, pralidoxime iodide allows for the breakdown of accumulated acetylcholine, thereby restoring normal function to neuromuscular junctions .

Pharmacokinetics

Pralidoxime iodide is rapidly excreted in urine . The apparent half-life of pralidoxime iodide is about 74 to 77 minutes . The minimum therapeutic concentration of pralidoxime in plasma is 4 μg/mL, which is reached in about 16 minutes after a single injection of 600 mg pralidoxime chloride .

Result of Action

The primary result of pralidoxime iodide’s action is the reactivation of acetylcholinesterase, which has been inactivated by organophosphates . This reactivation allows for the breakdown of accumulated acetylcholine and the resumption of normal neuromuscular function .

Safety and Hazards

特性

IUPAC Name |

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBVYCDYFJUNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N/O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6735-59-7 (Parent) | |

| Record name | Pralidoxime iodide [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Other reported pharmacologic effects of pralidoxime include depolarization at the neuromuscular junction, anticholinergic action, mild inhibition of cholinesterase, sympathomimetic effects, potentiation of the depressor action of acetylcholine in nonatropinized animals, and potentiation of the pressor action of acetylcholine in atropinized animals. However, the contribution of these effects to the therapeutic action of the drug has not been established., The principal pharmacologic effect of pralidoxime is reactivation of cholinesterase which has been recently inactivated by phosphorylation as the result of exposure to certain organophosphates. Pralidoxime removes the phosphoryl group from the active site of the inhibited enzyme by nucleophilic attack, regenerating active cholinesterase and forming an oxime complex. Pralidoxime also detoxifies certain organophosphates by direct chemical reaction and probably also reacts directly with cholinesterase to protect it from inhibition. Pralidoxime must be administered before aging of the inhibited enzyme occurs; after aging is completed, phosphorylated cholinesterase cannot be reactivated, and newly synthesized cholinesterase must replace the inhibited enzyme. Pralidoxime is not equally antagonistic to all anticholinesterases, partly because the time period required for aging of the inhibited enzyme varies and depends on the specific organophosphate bound to the cholinesterase. | |

| Record name | 2-PAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Pralidoxime iodide | |

CAS RN |

94-63-3, 6735-59-7 | |

| Record name | Pralidoxime iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pralidoxime iodide [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pralidoxime iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pralidoxime iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pralidoxime iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)